Ferric sodium pyrophosphate

Description

Properties

IUPAC Name |

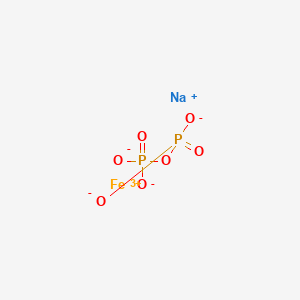

sodium;iron(3+);phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQGIDJIEPIQBD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

FeNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905512 | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in hydrochloric acid; insoluble in water | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density: 1.4-1.6 | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White powder | |

CAS No. |

10045-87-1, 10213-96-4 | |

| Record name | Iron sodium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, iron(3+) sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(3+) sodium diphosphate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron sodium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC SODIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGH4LHX6XQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRON SODIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ferric sodium pyrophosphate chemical structure and properties

An In-depth Technical Guide to Ferric Sodium Pyrophosphate for Researchers and Drug Development Professionals

Abstract

Ferric Sodium Pyrophosphate stands as a cornerstone iron source in food fortification and pharmaceutical applications, prized for its unique combination of high iron content, sensory neutrality, and stability. Unlike soluble ferrous salts that often impart a metallic taste and promote oxidative degradation, ferric sodium pyrophosphate's insolubility in neutral pH environments circumvents these challenges, making it an ideal fortificant for sensitive matrices such as dairy products, baked goods, and infant formulas. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis methodologies, and quality control protocols. Authored from the perspective of a Senior Application Scientist, it delves into the causal relationships behind its behavior and application, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound's full potential.

Introduction: Overcoming the Iron Fortification Dilemma

Iron deficiency remains a global health challenge, affecting over 1.6 billion people.[1] While iron fortification of staple foods is a proven strategy, the choice of iron source is critical. Traditional fortificants like ferrous sulfate, though highly bioavailable, are chemically reactive. This reactivity leads to undesirable sensory changes (e.g., metallic aftertaste) and can degrade lipids and vitamins, compromising the food product's quality and shelf-life.[1]

Ferric Sodium Pyrophosphate emerges as a superior alternative in many contexts. It is an inorganic complex that provides a stable, non-reactive, and taste-neutral source of iron.[1] Its safety and efficacy are well-recognized; the U.S. Food and Drug Administration (FDA) lists ferric pyrophosphate as Generally Recognized as Safe (GRAS) for use as a nutrient supplement.[1][2][3] This status, combined with its favorable technical properties, has led to its widespread use in global food programs by organizations like WHO and UNICEF, particularly in fortified rice, flour, and infant nutrition products.[1]

Chemical Structure and Nomenclature

A point of common confusion is the precise chemical identity of "Ferric Sodium Pyrophosphate." The term is often used to describe a complex of ferric iron (Fe³⁺), pyrophosphate (P₂O₇⁴⁻), and sodium (Na⁺). The most accurate representation is often a complex hydrated salt, such as Na₈Fe₄(P₂O₇)₅·xH₂O.[4] However, simpler formulas like FeNaO₇P₂ are also used in chemical databases.[5][6] For practical purposes, the core chemical entity is a coordination complex where trivalent iron ions are strongly complexed by pyrophosphate anions.[7]

The fundamental interaction involves the chelation of the Fe³⁺ ion by the oxygen atoms of the pyrophosphate group. This strong complexation is key to its stability and low reactivity in food matrices.[7]

Physicochemical Properties

The utility of Ferric Sodium Pyrophosphate is defined by its physical and chemical characteristics. These properties dictate its application, stability, and sensory impact.

| Property | Value / Description | Significance in Application |

| Appearance | Tan, yellowish-white, or white powder.[6][8][9] | Indicates purity. A reddish-brown color may suggest the presence of iron hydroxides or oxidation from excessive heat during drying.[10] |

| Molecular Formula | Complex, often represented as Fe₄(P₂O₇)₃·xH₂O or Na₈Fe₄(P₂O₇)₅·xH₂O.[4][11] | Reflects the high iron and phosphorus content. |

| Iron Content | Typically 24-30% by weight.[12] | A high payload of elemental iron allows for effective fortification without adding excessive bulk. |

| Solubility | Insoluble in water, but soluble in mineral acids like hydrochloric acid.[6][8] | Low water solubility is the primary reason for its sensory neutrality (no metallic taste).[13] Solubility in acid is crucial for its dissolution in the stomach, which is the first step in iron absorption. |

| pH Stability | The complex is most stable and sparingly soluble in the pH range of 3-6.[14] | This pH range is typical of many food products, ensuring the compound remains inert. In highly acidic (pH < 2) or alkaline (pH > 8) conditions, it may become more soluble or precipitate as ferric hydroxide, respectively.[14] |

| Thermal Stability | Stable at typical food processing temperatures. Does not generally decompose below 300°C.[14] | This allows it to be incorporated into products that undergo baking, extrusion, or pasteurization without significant degradation.[2] |

Synthesis and Manufacturing: A Controlled Precipitation Process

The most common industrial method for producing high-purity Ferric Sodium Pyrophosphate is via a controlled liquid phase precipitation, also known as a double decomposition reaction.[15][16] This process is based on the metathesis reaction between a soluble ferric salt and a soluble pyrophosphate salt in an aqueous solution.[10]

Core Reaction: 4Fe³⁺ + 3P₂O₇⁴⁻ + xH₂O → Fe₄(P₂O₇)₃·xH₂O↓[10]

The control of key process parameters is essential to achieve the desired physicochemical properties, such as particle size, purity, and color.

-

pH Control: This is arguably the most critical parameter. The reaction is typically maintained in an acidic range of pH 2.0-4.5.[10][15] At a higher pH (>7), ferric ions will readily hydrolyze to form ferric hydroxide (Fe(OH)₃) precipitate, leading to impurities.[15] A pH that is too low may result in incomplete precipitation.[15]

-

Molar Ratio: The theoretical molar ratio of Fe³⁺ to P₂O₇⁴⁻ is 4:3. In practice, a slight excess of pyrophosphate may be used to ensure the complete precipitation of iron.[15]

-

Temperature and Stirring: The reaction temperature (typically 20-80°C) and stirring speed influence crystal growth and particle size distribution.[15] Slower addition of reactants and controlled temperature can yield more uniform, smaller particles.

Quality Control and Analytical Methodologies

Ensuring the quality, safety, and consistency of Ferric Sodium Pyrophosphate is paramount for its use in food and pharmaceuticals. Quality control relies on a set of standardized analytical tests.

| Parameter | Specification Example | Analytical Method |

| Iron (Fe) Content | 24.0% - 30.0% | Complexometric Titration with EDTA. |

| Lead (Pb) | ≤ 2 mg/kg | Atomic Absorption Spectrometry (AAS) or ICP-MS. |

| Arsenic (As) | ≤ 3 mg/kg | Hydride Generation-Atomic Fluorescence Spectrometry. |

| Loss on Drying | ≤ 1.0% | Gravimetric analysis after drying at 105°C. |

| Particle Size (D90) | < 10 µm | Laser Particle Size Analyzer.[10] |

Experimental Protocol: Determination of Iron Content by EDTA Titration

This protocol outlines a standard, reliable method for quantifying the iron content in a sample of Ferric Sodium Pyrophosphate.[12]

Principle: The sample is first dissolved in hydrochloric acid to release the ferric ions (Fe³⁺) from the pyrophosphate complex. The solution is then titrated with a standardized solution of disodium ethylenediaminetetraacetate (EDTA). EDTA is a strong chelating agent that forms a stable, 1:1 complex with Fe³⁺. Sulfosalicylic acid is used as an indicator, which forms a colored complex with free Fe³⁺. At the endpoint, all Fe³⁺ has been complexed by the EDTA, causing a distinct color change.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 0.5 g of the Ferric Sodium Pyrophosphate sample to four decimal places (0.0001g) and record the mass.

-

Transfer the sample to a 250 mL conical flask.

-

Rationale: Precise weighing is critical for accurate final calculations.

-

-

Dissolution:

-

Add 20 mL of a 1:2 hydrochloric acid solution (1 part concentrated HCl to 2 parts deionized water) to the flask.

-

Gently heat the flask on a hot plate in a fume hood until the sample is completely dissolved. The solution should become clear.

-

Allow the solution to cool to room temperature.

-

Rationale: The strong acid is necessary to break the stable iron-pyrophosphate complex and bring the Fe³⁺ into solution for titration. Heating accelerates this process.

-

-

Titration Setup:

-

Add approximately 50 mL of deionized water to the cooled solution.

-

Add 1-2 mL of a 5% w/v sulfosalicylic acid indicator solution. The solution should turn a deep red-purple color, indicating the presence of the Fe³⁺-indicator complex.

-

Fill a 50 mL burette with a standardized 0.05 M EDTA solution and record the initial volume.

-

Rationale: The indicator must form a complex with iron that is less stable than the iron-EDTA complex, allowing for displacement at the endpoint.

-

-

Titration:

-

Titrate the sample solution with the EDTA solution under constant stirring. Add the EDTA dropwise as you approach the endpoint.

-

The endpoint is reached when the solution color changes sharply from red-purple to a clear, pale yellow or colorless state.

-

Record the final volume of EDTA used.

-

Rationale: The color change signifies that all available Fe³⁺ has been chelated by EDTA, leaving no free iron to bind with the indicator.

-

-

Calculation:

-

Calculate the percentage of iron (Fe) in the sample using the following formula:

% Fe = (V_EDTA × M_EDTA × MW_Fe) / (W_sample) × 100

Where:

-

V_EDTA = Volume of EDTA used (in Liters)

-

M_EDTA = Molarity of the standard EDTA solution (mol/L)

-

MW_Fe = Molar mass of iron (55.845 g/mol )

-

W_sample = Weight of the sample (in grams)

-

Applications in Research and Development

Food Fortification: Ferric Sodium Pyrophosphate is a preferred iron source for foods where sensory stability is critical.[13]

-

Dairy and Cereals: It is widely used in milk powders, infant cereals, and flour because it does not cause discoloration or off-flavors.[2]

-

Fortified Rice: It is a key component in Fortified Rice Kernels (FRK), where it is extruded with rice flour and then blended with regular rice, providing a stable and effective way to deliver iron to large populations.[1]

Pharmaceuticals: In the pharmaceutical industry, it is used to formulate iron supplements for treating iron-deficiency anemia.[11][17] Its key advantage is improved gastrointestinal tolerance compared to more reactive iron salts, which can cause side effects like constipation and stomach upset.[11] This makes it particularly suitable for pediatric formulations and supplements for sensitive individuals.[11]

Bioavailability Considerations: While its insolubility is an advantage for food stability, it presents a challenge for bioavailability. However, the acidic environment of the stomach helps to solubilize the compound, releasing iron for absorption.[14] Furthermore, its bioavailability can be significantly enhanced by co-formulating with enhancers like ascorbic acid (Vitamin C) or citric acid, which help to keep the iron in a soluble, absorbable form in the intestine.[13]

Conclusion and Future Outlook

Ferric Sodium Pyrophosphate offers an elegant solution to many of the challenges inherent in iron fortification. Its unique profile of high iron content, excellent stability, and sensory neutrality makes it an invaluable tool for food scientists and pharmaceutical formulators. It allows for the creation of iron-fortified products that are both nutritionally effective and highly acceptable to consumers.

Future developments are focused on further enhancing its performance. Research into nano-scale preparations of ferric pyrophosphate aims to improve its solubility and bioavailability without compromising its stability.[15] As material science advances, the production of higher purity and more precisely engineered forms of this compound will continue to expand its role in combating iron deficiency and improving global health.[2]

References

- Industrial Applications Of Ferric Pyrophosphate - Ferricpyrophosph

- Ferric pyrophosphate - sodium citr

- Ferric Pyrophosphate Special prices,Quality standards and testing methods.

- Ferric Sodium Pyrophosph

- Ferric Pyrophosphate Uses: From Food Fortific

- ferric sodium pyrophosph

- Ferric Pyrophosphate: Applications, Quality, and Excellence by Sudeep Pharma.

- Ferric pyrophosphate-sodium citrate | C6H5Fe4Na3O28P6 | CID 157010071 - PubChem.

- Factors affecting the process of preparing ferric pyrophosph

- Ferric sodium pyrophosphate | Tables of composition and nutritional values of feed m

- Ferric sodium pyrophosph

- Ferric Sodium Pyrophosphate Or Iron Sodium Pyrophosphate CAS 10213-96-4 Manufacturers and Suppliers - Price - Fengchen.

- Preparation Method of Ferric Pyrophosph

- The current application status of Ferric Pyrophosphate in food nutrition fortific

- GRAS Notice No. GRN 000441.

- An In-depth Technical Guide to the Chemical Properties and Reactions of Ferric Pyrophosph

- The preparation process of ferric pyrophosph

- 21 CFR § 184.

- The Role of Ferric Pyrophosphate in Food Fortification - Vinipul Chemicals Priv

- Ferric sodium pyrophosphate or Iron sodium pyrophosph

- Ferric Pyrophosph

Sources

- 1. vinipulchemicals.com [vinipulchemicals.com]

- 2. ruipugroup.com [ruipugroup.com]

- 3. mfc.co.jp [mfc.co.jp]

- 4. Ferric sodium pyrophosphate | FeNaO7P2 | CID 24862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. feedtables.com [feedtables.com]

- 6. Ferric sodium pyrophosphate or Iron sodium pyrophosphate Manufacturers [mubychem.com]

- 7. Ferric Pyrophosphate | Fe4O21P6 | CID 24877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ferric Sodium Pyrophosphate Or Iron Sodium Pyrophosphate CAS 10213-96-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. 21 CFR § 184.1304 - Ferric pyrophosphate. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 10. ruipugroup.com [ruipugroup.com]

- 11. Ferric Pyrophosphate: Applications, Quality, and Excellence by Sudeep Pharma – Sudeep Pharma [sudeeppharma.com]

- 12. ruipugroup.com [ruipugroup.com]

- 13. wbcil.com [wbcil.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. ruipugroup.com [ruipugroup.com]

- 16. ruipugroup.com [ruipugroup.com]

- 17. Industrial Applications Of Ferric Pyrophosphate - Ferricpyrophosphate [ferricpyrophosphate.co.in]

Foreword: The Strategic Importance of Ferric Sodium Pyrophosphate

An In-Depth Technical Guide to the Synthesis and Characterization of Ferric Sodium Pyrophosphate

Ferric Sodium Pyrophosphate (FSPP), with chemical formulas such as Na₈Fe₄(P₂O₇)₅·xH₂O or Na₄Fe₃(PO₄)₂(P₂O₇), is a compound of significant scientific and industrial interest. Its utility spans from being a non-reactive, bioavailable iron source for food fortification to a stable and cost-effective cathode material in the burgeoning field of sodium-ion batteries.[1][2] Unlike more reactive iron salts, its insolubility in water and neutral taste make it an ideal candidate for fortifying foods like flour and infant cereals without inducing rancidity or undesirable color changes.[3][4] In the energy storage sector, its robust three-dimensional framework provides exceptional cycling stability, positioning it as a safe and reliable alternative to lithium-based systems.[5][6]

This guide provides a comprehensive overview of the synthesis and characterization of FSPP, grounded in established methodologies and analytical principles. It is designed for researchers and development professionals, offering not just protocols, but the underlying scientific rationale to empower effective and reproducible outcomes.

Part 1: Synthesis Methodologies - Engineering the Material Foundation

The physicochemical properties of FSPP are intrinsically linked to its synthesis route. The choice of method dictates particle size, crystallinity, purity, and morphology, which in turn govern its performance in any given application. We will explore the two most prevalent and scalable synthesis methodologies: aqueous co-precipitation and solid-state reaction.

Aqueous Co-Precipitation: Precision Control in Solution

This bottom-up approach is the most common industrial method, valued for its ability to produce fine, uniform particles at relatively low temperatures. The core principle involves the controlled precipitation of insoluble FSPP from aqueous solutions of a soluble iron (III) salt and a sodium pyrophosphate salt.[7][8]

The fundamental reaction is: 4Fe³⁺ + 3P₂O₇⁴⁻ + xH₂O → Fe₄(P₂O₇)₃·xH₂O↓[7]

Causality Behind Experimental Choices:

-

Precursor Selection: High-purity ferric chloride (FeCl₃) or ferric sulfate [Fe₂(SO₄)₃] are standard iron sources.[7] Tetrasodium pyrophosphate (Na₄P₂O₇) is the typical phosphate source. The purity of these precursors is paramount to avoid contamination in the final product.

-

Reaction pH: This is the most critical parameter. The optimal pH range is maintained between 2.0 and 3.5.[7] Above this range, ferric hydroxide (Fe(OH)₃) will co-precipitate, leading to a reddish-brown, impure product.[7] Below this range, the reaction kinetics may be hindered.

-

Mixing Method: A "reverse dropping" method, where the iron salt solution is slowly added to the pyrophosphate solution under vigorous stirring, is superior.[7] This technique ensures that the pyrophosphate is always in excess at the point of reaction, preventing localized high concentrations of Fe³⁺ that can lead to uncontrolled nucleation and the formation of larger, non-uniform particles.

-

Aging: Allowing the precipitate to age in the mother liquor for several minutes to hours facilitates the growth of more stable, crystalline particles and improves filterability.[3]

Self-Validating Experimental Protocol: Co-Precipitation

-

Prepare Precursor Solutions:

-

Solution A (Iron Source): Prepare a solution of ferric chloride (e.g., 0.1 M) in deionized water.

-

Solution B (Pyrophosphate Source): Prepare a solution of tetrasodium pyrophosphate (e.g., 0.1 M) in deionized water. Filter to remove any insoluble impurities.[7]

-

-

Controlled Precipitation:

-

Place Solution B in a reaction vessel equipped with a mechanical stirrer and a pH probe.

-

Begin vigorous stirring. Slowly add Solution A to Solution B using a burette or peristaltic pump. The slow addition is crucial for particle size control.[9]

-

Simultaneously, monitor the pH of the mixture. Use dilute HCl or NaOH to maintain the pH within the 2.0-3.5 range throughout the addition.[7] A yellowish-white precipitate will form.[2][3]

-

-

Aging and Digestion:

-

Once the addition is complete, continue stirring the suspension at a controlled temperature (e.g., 50-60°C) for 1-2 hours. This "digestion" step promotes particle growth and improves crystallinity.

-

-

Washing and Filtration:

-

Separate the precipitate from the solution via vacuum filtration.

-

Wash the filter cake repeatedly with deionized water to remove soluble impurities (e.g., NaCl). Washing is complete when a test of the filtrate with silver nitrate solution shows no white precipitate of AgCl.

-

-

Drying:

Caption: Workflow for FSPP Synthesis via Co-Precipitation.

Solid-State Reaction: High-Temperature Crystalline Synthesis

This method involves the high-temperature reaction of solid precursors to form the desired crystalline phase. It is often employed to produce highly crystalline materials, particularly for applications like sodium-ion battery cathodes where a well-defined crystal structure is essential for electrochemical performance.[10][11]

Causality Behind Experimental Choices:

-

Precursor Homogenization: The precursors (e.g., Na₂CO₃, FeC₂O₄·2H₂O, and NH₄H₂PO₄) must be intimately mixed to ensure a complete reaction. High-energy ball milling is a standard technique for reducing particle size and achieving atomic-level mixing.[12]

-

Calcination Atmosphere: The atmosphere during high-temperature calcination is critical. An inert (Argon) or reducing (Ar/H₂) atmosphere is often required to maintain the desired oxidation state of iron (Fe²⁺/Fe³⁺) and prevent the formation of unwanted oxide impurities, especially for battery-grade materials like Na₄Fe₃(PO₄)₂(P₂O₇).[13][14]

-

Temperature Profile: A multi-step heating process is common. An initial low-temperature step (e.g., 300-400°C) is used to decompose the precursors and remove volatile components. A subsequent high-temperature step (e.g., 550-650°C) facilitates the formation of the final crystalline pyrophosphate phase.[13][15]

Self-Validating Experimental Protocol: Solid-State Reaction

-

Precursor Mixing:

-

Stoichiometrically weigh high-purity precursors (e.g., sodium carbonate, iron(II) oxalate, ammonium dihydrogen phosphate).

-

Place the precursors in a planetary ball mill jar with grinding media.

-

Mill at high speed for several hours to ensure homogeneous mixing and particle size reduction.

-

-

Pre-Sintering (Decomposition):

-

Transfer the milled powder to an alumina crucible.

-

Heat the powder in a tube furnace under an inert atmosphere (e.g., Argon flow) to 350°C for 4-6 hours to decompose the oxalate and ammonium groups.

-

-

Final Calcination (Crystallization):

-

Increase the furnace temperature to 550-600°C and hold for 8-12 hours under the inert or reducing atmosphere.[13]

-

Allow the furnace to cool naturally to room temperature.

-

The resulting powder is the crystalline ferric sodium pyrophosphate.

-

Part 2: Physicochemical Characterization - Validating Material Identity and Quality

Thorough characterization is essential to confirm the synthesis of the correct material and to understand the properties that will influence its application. Each technique provides a unique piece of the puzzle, and together they create a comprehensive profile of the FSPP.

| Technique | Principle | Information Obtained | Expected Results for Ferric Sodium Pyrophosphate |

| X-Ray Diffraction (XRD) | Diffraction of X-rays by the crystal lattice planes (Bragg's Law). | Crystal structure, phase purity, and crystallite size. | A diffraction pattern matching the reference for the specific FSPP phase (e.g., triclinic for Na₂FeP₂O₇) with no significant peaks from impurities like NaFePO₄ or iron oxides.[12][15][16] |

| Scanning Electron Microscopy (SEM) | Imaging with a focused beam of electrons to observe surface topography. | Particle size, morphology (shape), and degree of agglomeration. | Co-precipitation typically yields fine, quasi-spherical nanoparticles, while solid-state methods can produce larger, more crystalline particles.[6][14] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation, exciting molecular vibrations. | Identification of functional groups. | Characteristic absorption bands for P-O-P stretching (approx. 900 cm⁻¹) and P-O vibrations (1000-1200 cm⁻¹), confirming the presence of the pyrophosphate group.[17][18] |

| Raman Spectroscopy | Inelastic scattering of monochromatic light, revealing vibrational modes. | Complementary information on phosphate and pyrophosphate vibrational modes. | Provides a spectral fingerprint. Specific peaks corresponding to the pyrophosphate (P₂O₇⁴⁻) anion vibrations can be identified.[19][20] |

| Mössbauer Spectroscopy | Resonant absorption of gamma rays by atomic nuclei (specifically ⁵⁷Fe). | Iron oxidation state (Fe²⁺ vs. Fe³⁺), coordination environment, and magnetic properties. | A doublet spectrum with an isomer shift and quadrupole splitting characteristic of high-spin Fe³⁺ in an octahedral environment.[21][22][23] |

Protocol Insights: Mössbauer Spectroscopy

Mössbauer spectroscopy is uniquely powerful for characterizing iron-containing compounds.[23]

-

Sample Preparation: A small amount of the FSPP powder (5-10 mg) is pressed into a sample holder.

-

Data Acquisition: The sample is placed between a gamma-ray source (typically ⁵⁷Co) and a detector. The source is moved at varying velocities to induce a Doppler shift in the gamma-ray energy.[22]

-

Spectral Analysis: The resulting spectrum plots gamma-ray transmission versus source velocity.

-

Isomer Shift (IS): This parameter is sensitive to the s-electron density at the nucleus and is highly indicative of the oxidation state. For FSPP, the IS value will be characteristic of Fe³⁺.[24]

-

Quadrupole Splitting (QS): This arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus. A non-zero QS indicates an asymmetric electronic environment around the iron atom, which is expected for FSPP.[22][25]

-

Self-Validation: The absence of sextets confirms the material is not magnetically ordered at the measurement temperature. The presence of only one doublet corresponding to Fe³⁺ validates the phase purity from an iron-centric perspective.[21]

-

Conclusion: From Synthesis to Application

The successful synthesis and rigorous characterization of ferric sodium pyrophosphate are foundational to its effective application. A well-executed co-precipitation synthesis yields a fine, uniform powder ideal for food fortification, where dispersibility and non-reactivity are key. Conversely, a precisely controlled solid-state reaction produces the highly crystalline material required for the reversible sodium-ion intercalation that underpins its use in next-generation batteries.[10]

By understanding the causality behind each step of the synthesis and applying a multi-technique characterization approach, researchers can not only reproduce but also innovate, tailoring the properties of ferric sodium pyrophosphate to meet the demands of advanced materials science and drug development.

References

-

Muby Chemicals. (n.d.). Ferric sodium pyrophosphate or Iron sodium pyrophosphate Manufacturers. Retrieved from [Link]

-

AIP Publishing. (1962). Mössbauer Spectra of Some Iron Complexes. The Journal of Chemical Physics. Retrieved from [Link]

-

Royal Society of Chemistry. (1970). A Mössbauer study of structure and bonding in iron(II) low-spin compounds. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sodium Ferric Pyrophosphate: A High-Performance Cathode Material for Sodium-Ion Batteries. Retrieved from [Link]

-

MDPI. (2021). 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry. Magnetochemistry. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (n.d.). Ferric Sodium Pyrophosphate Or Iron Sodium Pyrophosphate CAS 10213-96-4 Manufacturers and Suppliers. Retrieved from [Link]

-

Wikipedia. (n.d.). Mössbauer spectroscopy. Retrieved from [Link]

-

Merck Index. (n.d.). Ferric Sodium Pyrophosphate. Retrieved from [Link]

-

PubChem. (n.d.). Ferric sodium pyrophosphate. Retrieved from [Link]

-

Gupta, A., Pratt, P., & Mishra, V. (2018). Physicochemical characterization of ferric pyrophosphate citrate. Biometals. Retrieved from [Link]

-

YouTube. (2019). Synthesis of Ferric Pyrophosphate Nanoparticles. Retrieved from [Link]

-

Ruipu Biological. (2025). The preparation process of ferric pyrophosphate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Periodontal Disease Monitoring by Raman Spectroscopy of Phosphates: New Insights into Pyrophosphate Activity. Diagnostics (Basel). Retrieved from [Link]

-

SERC Carleton. (2018). Mössbauer Spectroscopy. Retrieved from [Link]

-

NEI Corporation. (2025). NEI Introduces Sodium Ferric Pyrophosphate ("NFPP") electrode sheets. Retrieved from [Link]

-

AIP Publishing. (1941). Raman Spectra of Several Compounds Containing Phosphorus. The Journal of Chemical Physics. Retrieved from [Link]

-

ProQuest. (1943). THE RAMAN-SPECTRA OF CERTAIN PYROPHOSPHATES. Retrieved from [Link]

-

PubMed. (2023). Periodontal Disease Monitoring by Raman Spectroscopy of Phosphates: New Insights into Pyrophosphate Activity. Retrieved from [Link]

-

ResearchGate. (2012). ChemInform Abstract: Na2FeP2O7: A Safe Cathode for Rechargeable Sodium-Ion Batteries. Retrieved from [Link]

- Google Patents. (1945). Process for making alkali metal ferric pyrophosphate.

-

ResearchGate. (2018). Raman spectra of the copper pyrophosphate obtained experimentally on.... Retrieved from [Link]

-

SciSpace. (2016). Pyro-synthesis of Na2FeP2O7 Nano-plates as Cathode for Sodium-ion Batteries with Long Cycle Stability. Journal of the Korean Ceramic Society. Retrieved from [Link]

-

PubMed. (2024). Solid-State Synthesis of Na4Fe3(PO4)2P2O7/C by Ti-Doping with Promoted Structural Reversibility for Long-Cycling Sodium-Ion Batteries. ACS Applied Materials & Interfaces. Retrieved from [Link]

- Google Patents. (2017). Preparation method of ferric pyrophosphate and application of ferric pyrophosphate in sodium-ion batteries.

-

Royal Society of Chemistry. (2024). Synthesis and characterization of a crystalline Na4Fe3(PO4)2(P2O7) cathode material for sodium-ion batteries. RSC Advances. Retrieved from [Link]

-

Diva-Portal.org. (2024). Synthesis and characterization of a crystalline Na4Fe3(PO4)2(P2O7) cathode material for sodium-ion batteries. Retrieved from [Link]

-

PubMed. (2018). Sodium-Rich Ferric Pyrophosphate Cathode for Stationary Room-Temperature Sodium-Ion Batteries. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

ResearchGate. (2022). (a) XRD spectra of Na2FeP2O7 and Na1.4Li0.6FeP2O7, (b) crystal.... Retrieved from [Link]

-

ResearchGate. (2022). a FTIR spectra of uncoated ferric pyrophosphate nanoparticles. b FTIR.... Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Pyro-synthesis of Na2FeP2O7 Nano-plates as Cathode for Sodium-ion Batteries with Long Cycle Stability. Retrieved from [Link]

-

ResearchGate. (2018). Physicochemical characterization of ferric pyrophosphate citrate. Retrieved from [Link]

-

ResearchGate. (2018). Sodium-Rich Ferric Pyrophosphate Cathode for Stationary Room-Temperature Sodium-Ion Batteries | Request PDF. Retrieved from [Link]

-

ResearchGate. (2024). Solid-State Synthesis of Na4Fe3(PO4)2P2O7/C by Ti-Doping with Promoted Structural Reversibility for Long-Cycling Sodium-Ion Batteries | Request PDF. Retrieved from [Link]

-

ResearchGate. (2022). XRD patterns of coated and uncoated ferric pyrophosphate nanoparticles. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ferric Sodium Pyrophosphate Or Iron Sodium Pyrophosphate CAS 10213-96-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Ferric sodium pyrophosphate or Iron sodium pyrophosphate Manufacturers [mubychem.com]

- 4. Ferric pyrophosphate | 10058-44-3 [chemicalbook.com]

- 5. neicorporation.com [neicorporation.com]

- 6. scispace.com [scispace.com]

- 7. ruipugroup.com [ruipugroup.com]

- 8. Ferric pyrophosphate synthesis - chemicalbook [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Solid-State Synthesis of Na4Fe3(PO4)2P2O7/C by Ti-Doping with Promoted Structural Reversibility for Long-Cycling Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. CN106340650A - Preparation method of ferric pyrophosphate and application of ferric pyrophosphate in sodium-ion batteries - Google Patents [patents.google.com]

- 14. Synthesis and characterization of a crystalline Na 4 Fe 3 (PO 4 ) 2 (P 2 O 7 ) cathode material for sodium-ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D4TA03554B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Periodontal Disease Monitoring by Raman Spectroscopy of Phosphates: New Insights into Pyrophosphate Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.aip.org [pubs.aip.org]

- 21. 57Fe Mössbauer Spectroscopy as a Tool for Study of Spin States and Magnetic Interactions in Inorganic Chemistry | MDPI [mdpi.com]

- 22. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]

- 23. Mössbauer Spectroscopy [serc.carleton.edu]

- 24. pubs.aip.org [pubs.aip.org]

- 25. A Mössbauer study of structure and bonding in iron(II) low-spin compounds - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

The Mechanism of Action of Ferric Sodium Pyrophosphate in Iron Supplementation: A Scientific Whitepaper

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Iron deficiency remains a global health challenge of significant proportions, necessitating the development of effective and well-tolerated iron supplementation strategies. Ferric sodium pyrophosphate (FSP), a complex of ferric iron (Fe³⁺), sodium, and pyrophosphate, has emerged as a promising iron fortificant, particularly for use in processed foods, due to its sensory profile and stability. This guide provides a comprehensive technical overview of the mechanism of action of FSP in iron supplementation. We will delve into its physicochemical properties, the multi-stage process of its digestion and absorption within the gastrointestinal tract, and the key molecular players involved in its transport. Furthermore, this document will present a comparative analysis against traditional iron supplements and detail established experimental protocols for evaluating its efficacy, thereby offering a robust resource for researchers and drug development professionals in the field of nutritional science and pharmacology.

Introduction: The Challenge of Iron Bioavailability

Iron is an essential mineral for numerous physiological processes, including oxygen transport via hemoglobin, DNA synthesis, and cellular energy metabolism. Iron deficiency anemia (IDA) is the most prevalent nutritional disorder worldwide, affecting billions of people. While iron supplementation is a cornerstone of prevention and treatment, the efficacy of many iron compounds is hampered by a delicate balance between bioavailability and tolerability.

Traditional iron supplements, such as ferrous sulfate (FeSO₄), offer high bioavailability but are frequently associated with adverse gastrointestinal side effects, including nausea, constipation, and gastric irritation. These side effects stem from the high reactivity of free ferrous iron (Fe²⁺) in the gut lumen, which can catalyze the formation of reactive oxygen species. In contrast, ferric iron (Fe³⁺) compounds are generally less reactive and better tolerated but often suffer from poor solubility and low bioavailability.

Ferric sodium pyrophosphate (Na₈Fe₄(P₂O₇)₅·xH₂O) represents an innovative approach to iron supplementation. It is a complex, water-insoluble compound that is white and tasteless, making it an ideal candidate for food fortification without compromising sensory properties. The core challenge, and the focus of this guide, is to understand how this insoluble ferric complex releases its iron in a form that can be absorbed and utilized by the body.

Physicochemical Properties and Their Biological Implications

The mechanism of action of FSP is intrinsically linked to its chemical structure and behavior in varying physiological environments.

-

Chemical Structure: FSP is not a simple salt but a complex of ferric iron chelated by pyrophosphate ions. This chelation is key to its stability, protecting the iron from premature reactions in the food matrix and the upper gastrointestinal tract.

-

Solubility Profile: FSP is practically insoluble in water but demonstrates increased solubility under acidic conditions, such as those found in the stomach. This pH-dependent solubility is the initial and most critical step in its mechanism of action, allowing for the gradual release of iron as it transits from the neutral pH of the mouth to the highly acidic environment of the stomach.

Table 1: Solubility of Iron Compounds at Different pH Levels

| Iron Compound | pH 2.0 (Gastric Condition) | pH 7.0 (Intestinal Condition) |

| Ferric Sodium Pyrophosphate | Moderately Soluble | Poorly Soluble |

| Ferrous Sulfate | Highly Soluble | Forms Insoluble Hydroxides |

| Ferric Pyrophosphate | Poorly Soluble | Very Poorly Soluble |

This table illustrates the unique solubility profile of FSP, which facilitates iron release in the stomach while minimizing the presence of reactive free iron in the intestine.

The Multi-Stage Mechanism of Iron Absorption from FSP

The absorption of iron from FSP is a sequential process involving gastric dissociation, luminal interactions, and cellular uptake.

Stage 1: Gastric Dissociation

Upon ingestion, FSP enters the acidic environment of the stomach (pH 1.5-3.5). The low pH destabilizes the pyrophosphate chelate, leading to the dissociation of ferric iron. This step is crucial; without it, the iron would remain locked within the insoluble complex and pass through the gastrointestinal tract unabsorbed.

Stage 2: Luminal Solubilization and Transport to the Duodenum

The released Fe³⁺ does not remain as free ions for long. It likely forms soluble complexes with other dietary components, such as ascorbic acid (Vitamin C) or endogenous molecules like mucin. Ascorbic acid is a potent enhancer of non-heme iron absorption because it can reduce ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺).

As the chyme moves from the stomach to the duodenum—the primary site of iron absorption—the pH increases. This rise in pH would typically cause ferric iron to precipitate as insoluble ferric hydroxide. However, the presence of chelators and reducing agents from the diet helps maintain the iron in a soluble, absorbable form.

Stage 3: Mucosal Uptake and Cellular Transport

The precise mechanism of FSP-derived iron uptake at the enterocyte brush border is still under investigation but is believed to follow the established pathway for non-heme iron.

-

Reduction: Ferric iron (Fe³⁺) at the cell surface must be reduced to ferrous iron (Fe²⁺) by a ferrireductase enzyme, such as duodenal cytochrome B (Dcytb).

-

Transport: The resulting Fe²⁺ is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).

Once inside the enterocyte, the iron enters the intracellular labile iron pool. It can then be either:

-

Stored: Incorporated into ferritin, a protein that stores iron in a non-toxic form.

-

Transported: Exported from the basolateral membrane into the bloodstream by the transporter ferroportin. The exported Fe²⁺ is then re-oxidized to Fe³⁺ by hephaestin and binds to transferrin for transport to other parts of the body.

The following diagram illustrates this proposed absorption pathway.

Caption: Workflow for in-vitro iron uptake assay using Caco-2 cells.

Conclusion and Future Perspectives

Ferric sodium pyrophosphate operates through a sophisticated, pH-dependent mechanism of action. Its stability at neutral pH makes it an excellent fortificant, while its dissociation in the acidic environment of the stomach initiates the release of iron for absorption via the conventional non-heme pathway. Although its relative bioavailability may be lower than that of ferrous salts, its superior tolerability and sensory profile provide significant advantages, particularly in public health applications like food fortification.

Future research should focus on further elucidating the specific molecular interactions within the gut lumen that facilitate the solubilization of iron from FSP. Investigating the impact of different food matrices on its dissociation and absorption will be critical for optimizing its use in various food products. Additionally, advanced studies exploring the regulation of iron transporters in response to FSP supplementation will provide a more complete picture of its physiological handling and help refine its application in combating global iron deficiency.

References

-

Wegmüller, R., et al. (2014). Iron-containing supplements: the effect of chemical form on iron absorption. ETH Zurich Research Collection. [Link]

-

Sharp, P. (2010). Intestinal iron absorption: regulation by dietary & systemic factors. Nestle Nutrition Institute Workshop Series, 65, 171-185. [Link]

-

World Health Organization. (2006). Guidelines on food fortification with micronutrients. WHO Press. [Link]

-

Luo, X. G., et al. (2009). Bioavailability of iron from ferric sodium pyrophosphate in rats. Journal of Food Science, 74(6), H183-H188. [Link]

-

Fidler, M. C., et al. (2004). A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man. British Journal of Nutrition, 91(1), 107-112. [Link]

A-Technical-Guide-on-the-Physicochemical-Properties-of-Ferric-Sodium-Pyrophosphate-for-Drug-Development

Introduction

Ferric sodium pyrophosphate, an inorganic compound, is a source of iron for supplementation and fortification in the pharmaceutical and food industries.[1] Its inherent stability and insolubility in water make it a preferred alternative to more soluble iron salts, which are often associated with adverse gastrointestinal effects and undesirable organoleptic changes.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of ferric sodium pyrophosphate relevant to drug development professionals.

Molecular and Solid-State Properties

The foundational characteristics of an active pharmaceutical ingredient (API) are its molecular and solid-state properties. These attributes dictate its behavior during formulation and its interaction with biological systems.

Chemical Structure and Formula

Ferric pyrophosphate is a coordination entity composed of ferric (Fe³⁺) cations and pyrophosphate (P₂O₇⁴⁻) anions.[1] The typical chemical formula is often represented as Fe₄(P₂O₇)₃.[2] However, the sodium-containing variant, ferric sodium pyrophosphate, has a more complex structure, which can be represented as Na₈Fe₄(P₂O₇)₅·xH₂O.[3] The iron is in the ferric (Fe³⁺) oxidation state, contributing to its stability.[1]

Crystallinity and Polymorphism

The crystalline nature of ferric sodium pyrophosphate can be assessed using X-ray diffraction (XRD). Studies have shown that ferric pyrophosphate can exist in an amorphous or semi-crystalline state, which can influence its dissolution and bioavailability.[4][5] The lack of sharp peaks in an XRD pattern is indicative of an amorphous structure.[4] Different synthetic methods, such as liquid-phase synthesis or solid-phase sintering, can influence the crystallinity and morphology of the final product.[6][7]

Experimental Protocol: X-ray Diffraction (XRD) for Crystallinity Assessment

Objective: To determine the crystalline or amorphous nature of a ferric sodium pyrophosphate sample.

Methodology:

-

Sample Preparation: A small amount of the ferric sodium pyrophosphate powder is gently packed into a sample holder.

-

Instrument Setup: An X-ray diffractometer is configured with a copper (Cu) Kα radiation source.

-

Data Collection: The sample is scanned over a 2θ range, typically from 10° to 80°, with a defined step size and dwell time.

-

Data Analysis: The resulting diffraction pattern is analyzed for the presence of sharp peaks (indicative of crystalline material) or a broad halo (indicative of amorphous material).

Solubility and Dissolution

The therapeutic efficacy of an orally administered drug is fundamentally linked to its ability to dissolve in the gastrointestinal fluids.

Aqueous Solubility and pH Dependence

Ferric sodium pyrophosphate is characterized by its low solubility in water at neutral pH.[1] This property is advantageous in minimizing sensory changes in food fortification.[1] However, its solubility is pH-dependent, increasing in acidic and alkaline conditions.[1][8] In the acidic environment of the stomach, the pyrophosphate anion is protonated, leading to the dissociation of the complex and the release of ferric ions.[1]

| pH Range | Solubility Description | Mechanism |

| < 2 | Slightly soluble | Protonation of pyrophosphate ions, leading to complex dissociation.[1] |

| 3 - 6 | Sparingly soluble | Stable complex with low dissociation.[9] |

| > 8 | Slightly soluble | Formation of soluble complexes and potential precipitation of ferric hydroxide.[9] |

Dissolution Rate and Influencing Factors

The dissolution rate of poorly soluble compounds like ferric sodium pyrophosphate is a critical parameter.[10] Factors influencing its dissolution include particle size, surface area, and the presence of solubilizing agents.[11] The addition of other pyrophosphate salts, such as sodium pyrophosphate, can enhance the solubility of ferric pyrophosphate by forming soluble complexes.[9][12][13]

Experimental Protocol: Dissolution Testing for Poorly Soluble Compounds

Objective: To evaluate the in vitro dissolution profile of a ferric sodium pyrophosphate formulation.

Methodology: (Adapted from general principles for poorly soluble drugs)[14][15]

-

Apparatus: A USP Dissolution Apparatus 2 (paddle apparatus) is typically used.

-

Dissolution Media: A series of dissolution media with varying pH values (e.g., 1.2, 4.5, and 6.8) are prepared to simulate the gastrointestinal tract.[14]

-

Procedure:

-

The dissolution vessels are filled with a specified volume of the chosen medium and equilibrated to 37°C ± 0.5°C.

-

The ferric sodium pyrophosphate formulation (e.g., a tablet) is introduced into each vessel.

-

The paddle is rotated at a constant speed (e.g., 50 or 75 rpm).

-

At predetermined time points, samples of the dissolution medium are withdrawn and filtered.

-

-

Analysis: The amount of dissolved iron in the samples is quantified using a suitable analytical technique, such as atomic absorption spectroscopy or titration.[14]

Particle Properties and Surface Characterization

The physical attributes of the drug particles play a pivotal role in formulation development and bioavailability.

Particle Size Distribution

Particle size is a critical quality attribute for pharmaceutical products.[16] Laser diffraction is a widely used technique for determining the particle size distribution of pharmaceutical powders, offering speed and precision.[17][18] This technique measures the angular variation in the intensity of scattered light as a laser beam passes through a dispersed sample.[18]

Experimental Protocol: Laser Diffraction for Particle Size Analysis

Objective: To determine the particle size distribution of a ferric sodium pyrophosphate powder.

-

Sample Dispersion: The powder is dispersed in a suitable liquid medium (wet dispersion) or in a stream of air (dry dispersion). The choice of dispersion method depends on the properties of the powder.

-

Measurement: The dispersed sample is passed through a laser beam. Detectors measure the pattern of scattered light.

-

Data Analysis: The instrument's software uses the Mie theory of light scattering to calculate the particle size distribution from the scattering pattern.[16] The results are typically reported as a volume-equivalent sphere diameter.[18]

Stability Profile

Ensuring the stability of an API throughout its shelf life is a cornerstone of drug development.

Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to assess the thermal stability of a material.[20] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA can be used to determine the temperature at which ferric sodium pyrophosphate begins to decompose.[21][22] Differential Scanning Calorimetry (DSC) can provide complementary information on thermal transitions.[22]

Chemical Stability

Ferric sodium pyrophosphate is relatively stable in air and is not easily oxidized by oxygen.[8] However, its stability can be affected by acidic gases and high humidity.[8] In drug formulations, its compatibility with other excipients and the API is a critical consideration.[23] The addition of chelating agents like citric acid or antioxidants can improve its stability in certain formulations.[24]

Experimental Protocol: Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of ferric sodium pyrophosphate.

-

Sample Preparation: A small, accurately weighed sample of ferric sodium pyrophosphate is placed in a tared TGA pan.

-

Instrument Setup: The TGA instrument is programmed with a specific temperature ramp (e.g., 10°C/min) and atmosphere (e.g., nitrogen or air).

-

Analysis: The instrument continuously measures and records the sample's mass as the temperature increases.

-

Data Interpretation: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition and the percentage of mass loss at different temperature ranges.

Biopharmaceutical Considerations

Understanding the in vivo behavior of ferric sodium pyrophosphate is crucial for predicting its efficacy as an iron supplement.

Mechanism of Iron Absorption

The absorption of iron from ferric pyrophosphate is a complex process.[27] Being less prone to forming insoluble complexes in the digestive tract compared to some other iron forms facilitates its absorption in the small intestine.[27] The pyrophosphate can trigger iron removal from transferrin and enhance its transfer to ferritin.[28]

Bioavailability

Bioavailability refers to the extent and rate at which the active moiety enters the systemic circulation.[27] The bioavailability of iron from ferric pyrophosphate can be influenced by the food matrix and the presence of enhancers or inhibitors.[11][13] For instance, the presence of sodium pyrophosphate has been shown to enhance iron bioavailability from ferric pyrophosphate in some studies.[12][13]

Applications in Drug Development

Ferric sodium pyrophosphate's unique properties lend it to several pharmaceutical applications.

-

Iron Supplementation: It is commonly used in oral iron supplements to treat and prevent iron deficiency anemia, particularly in individuals who experience gastrointestinal side effects from other iron forms.[2]

-

Pediatric Formulations: Its favorable tolerability profile makes it suitable for incorporation into infant formulas and pediatric supplements.[2]

-

Controlled-Release Formulations: Its low reactivity and stability are advantageous for developing controlled-release iron formulations.[23]

-

Parenteral Administration: A novel, highly water-soluble form, Ferric Pyrophosphate Citrate (FPC), has been developed for parenteral administration to treat iron loss in hemodialysis patients.[29][30][31][32]

Conclusion

Ferric sodium pyrophosphate presents a compelling profile for drug development, particularly in the realm of iron supplementation. Its physicochemical properties, including its pH-dependent solubility, stability, and favorable tolerability, offer distinct advantages over other iron salts. A thorough understanding and characterization of its solid-state properties, dissolution behavior, and particle characteristics are paramount for the successful formulation of effective and stable drug products. Continued research into novel formulations and delivery systems will further expand its therapeutic potential.

References

-

Size, Chemistry, and More: Raman and Laser Diffraction for Pharma Particle Analysis. (n.d.). HORIBA. Retrieved from [Link]

-

Method Development for Laser-Diffraction Particle-Size Analysis. (2010, November 2). Pharmaceutical Technology. Retrieved from [Link]

-

Testing Particle Size by Laser Diffraction. (2021, June 14). Particle Technology Labs. Retrieved from [Link]

-

Understanding Ferric Pyrophosphate Bioavailability and Health Benefits. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Ferric Pyrophosphate: Applications, Quality, and Excellence by Sudeep Pharma. (2023, November 27). Sudeep Pharma. Retrieved from [Link]

- Laser diffraction method for particle size distribution measurements in pharmaceutical aerosols. (n.d.). Google Patents.

-

Ferric Pyrophosphate Manufacturer. (n.d.). Shreeji Industries. Retrieved from [Link]

-

Wegmüller, R., et al. (2016). Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate. PubMed. Retrieved from [Link]

-

Thermogravimetric analysis of different dried samples: (A) Fe(II)... (n.d.). ResearchGate. Retrieved from [Link]

-

Wegmüller, R., et al. (2016). Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate. Cambridge University Press & Assessment. Retrieved from [Link]

-

Stability of Ferric Pyrophosphate. (2025, February 7). Ruipu Biological. Retrieved from [Link]

-

Bioavailability of Iron from Ferric Pyrophosphate. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

-

Gupta, A., et al. (2018). Physicochemical characterization of ferric pyrophosphate citrate. PMC - NIH. Retrieved from [Link]

-

Dissolution behaviour of ferric pyrophosphate and its mixtures with soluble pyrophosphates: Potential strategy for increasing iron bioavailability. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Iron Bioavailability from Ferric Pyrophosphate in... (n.d.). The Journal of Nutrition - Ovid. Retrieved from [Link]

-

Thermal analysis of ferrous sulphate heptahydrate in air. (n.d.). AKJournals. Retrieved from [Link]

-

XRD patterns of coated and uncoated ferric pyrophosphate nanoparticles. (n.d.). ResearchGate. Retrieved from [Link]

-

Factors affecting the process of preparing ferric pyrophosphate. (2025, June 13). Ruipu Biological. Retrieved from [Link]

-

Ferric sodium pyrophosphate. (n.d.). PubChem. Retrieved from [Link]

-

Ferric Pyrophosphate. (n.d.). PubChem. Retrieved from [Link]

-

Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women. (n.d.). PMC - NIH. Retrieved from [Link]

-

In Vitro Dissolution Profile of Two Commercially Available Iron Preparations. (n.d.). PMC. Retrieved from [Link]

-

Dissolution of Iron Oxides. (n.d.). Raman Centre for Applied and Interdisciplinary Sciences. Retrieved from [Link]

-

TGA (a) and DSC (b) curves of FeC 2 O 4 ?2H 2 O dynamically heated in... (n.d.). ResearchGate. Retrieved from [Link]

-

Ferric Sodium Pyrophosphate. (n.d.). Dr. Paul Lohmann. Retrieved from [Link]

-

Physicochemical characterization of ferric pyrophosphate citrate. (n.d.). ResearchGate. Retrieved from [Link]

-

Ferric pyrophosphate citrate. (2021, September 16). New Drug Approvals. Retrieved from [Link]

- Methods for the preparation and use of ferric pyrophosphate citrate chelate compositions. (n.d.). Google Patents.

-

Gupta, A., et al. (2018). Physicochemical characterization of ferric pyrophosphate citrate. Structural Chemistry, 29(6), 1839-1847. Retrieved from [Link]

-

Proposition of a Thermogravimetric Method to Measure the Ferrous Iron Content in Metallurgical-Grade Chromite. (n.d.). MDPI. Retrieved from [Link]

-

Thermogravimetric analysis (TGA) in an O 2 atmosphere of Fe-temp as... (n.d.). ResearchGate. Retrieved from [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). ResearchGate. Retrieved from [Link]

-

Acceptable Analytical Practices for dissolution testing of poorly soluble compounds. (n.d.). ScienceOpen. Retrieved from [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23). Dissolution Technologies. Retrieved from [Link]

-

The preparation process of ferric pyrophosphate. (2025, June 11). Ruipu Biological. Retrieved from [Link]

-

The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron. (2021, December 29). PubMed. Retrieved from [Link]

-

206317Orig1s000. (2016, February 23). accessdata.fda.gov. Retrieved from [Link]

-

Improve the Stability of Ferric Pyrophosphate in Food Processing. (2025, February 19). Ruipu Biological. Retrieved from [Link]

- Preparation method of ferric pyrophosphate and application of ferric pyrophosphate in sodium-ion batteries. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ferric Pyrophosphate: Applications, Quality, and Excellence by Sudeep Pharma – Sudeep Pharma [sudeeppharma.com]

- 3. Ferric sodium pyrophosphate or Iron sodium pyrophosphate Manufacturers [mubychem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Usefulness of X-ray Diffraction and Thermal Analysis to Study Dietary Supplements Containing Iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ruipugroup.com [ruipugroup.com]

- 7. CN106340650A - Preparation method of ferric pyrophosphate and application of ferric pyrophosphate in sodium-ion batteries - Google Patents [patents.google.com]

- 8. ruipugroup.com [ruipugroup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cambridge.org [cambridge.org]

- 14. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. pharmtech.com [pharmtech.com]

- 17. horiba.com [horiba.com]

- 18. Laser Diffraction Particle Size Analysis | Malvern Panalytical [malvernpanalytical.com]

- 19. particletechlabs.com [particletechlabs.com]

- 20. researchgate.net [researchgate.net]

- 21. akjournals.com [akjournals.com]

- 22. researchgate.net [researchgate.net]

- 23. Ferric Pyrophosphate Manufacturer | Shreeji Industries [shreejiindustries.net]

- 24. ruipugroup.com [ruipugroup.com]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. nbinno.com [nbinno.com]

- 28. Ferric Pyrophosphate | Fe4O21P6 | CID 24877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. newdrugapprovals.org [newdrugapprovals.org]

- 32. d-nb.info [d-nb.info]

Navigating the Aqueous Environment of Ferric Pyrophosphate: An In-depth Technical Guide to Solubility and Stability

Executive Summary: Ferric pyrophosphate (Fe₄(P₂O₇)₃), a widely utilized iron source in pharmaceuticals and food fortification, presents a unique set of challenges and opportunities due to its distinct behavior in aqueous solutions. Its inherent low solubility at neutral pH is a double-edged sword: beneficial for minimizing organoleptic changes in fortified foods, yet a hurdle for bioavailability in drug development. This guide, intended for researchers, scientists, and formulation experts, provides a comprehensive exploration of the critical factors governing the solubility and stability of ferric pyrophosphate. By understanding the intricate interplay of pH, complexing agents, and environmental stressors, professionals can strategically manipulate its properties to optimize its performance in various applications. This document delves into the fundamental chemistry, presents quantitative data, outlines authoritative analytical methodologies, and offers field-proven insights to master the formulation of this vital iron compound.

Section 1: Fundamental Physicochemical Properties of Ferric Pyrophosphate

Ferric pyrophosphate is an inorganic coordination complex composed of ferric (Fe³⁺) cations and pyrophosphate (P₂O₇⁴⁻) anions, typically in a 4:3 molar ratio.[1] It generally appears as a yellowish-white to reddish-brown, odorless, and tasteless powder.[1] The iron is in the stable ferric (Fe³⁺) oxidation state, which contributes to its reduced reactivity compared to ferrous (Fe²⁺) iron compounds.[1]

The core challenge in working with ferric pyrophosphate lies in its very low solubility in water at neutral pH, often classified as practically insoluble (< 1 g/L at 20°C).[1] This property, while advantageous in food fortification for preventing undesirable taste and color changes, necessitates sophisticated formulation strategies to ensure adequate dissolution and absorption in pharmaceutical applications.[2][3]

Section 2: The Critical Role of pH in Ferric Pyrophosphate Solubility

The solubility of ferric pyrophosphate is not a fixed value but is dynamically influenced by the pH of the aqueous medium. This pH-dependent behavior is the most critical factor to understand and control during formulation development.

Detailed pH-Solubility Profile

The relationship between pH and the solubility of ferric pyrophosphate is complex and non-linear. Research by Tian et al. (2016) provides valuable quantitative insights into this phenomenon.[4]

| pH Range | Solubility Profile | Molar Concentration (Iron) | Mechanism |

| < 2 | Slightly Soluble | ~0.02 mM | Protonation of the pyrophosphate anion (P₂O₇⁴⁻) leads to the dissociation of the ferric pyrophosphate complex, releasing free ferric ions.[1][4] |

| 3 - 6 | Sparingly Soluble / Minimum Solubility | ~0.01–0.10 mM | The ferric pyrophosphate complex is most stable in this range, with minimal dissociation.[4][5] |

| > 8 | Slightly Soluble | Increases significantly (approaching 5 mM between pH 7-8) | Formation of ferric hydroxide [Fe(OH)₃] precipitate shifts the equilibrium, promoting the dissolution of the ferric pyrophosphate complex to release pyrophosphate ions.[4][6] |

Mechanistic Explanation of pH-Dependent Behavior

The solubility curve of ferric pyrophosphate is dictated by two primary chemical equilibria occurring at the acidic and alkaline ends of the pH spectrum.

-

Acidic Conditions (pH < 3): In a highly acidic environment, such as the stomach, the excess of hydrogen ions (H⁺) leads to the protonation of the pyrophosphate anions. This weakens the coordination bonds with the ferric ions, causing the complex to dissociate and release soluble Fe³⁺ ions.[1][6]

-

Neutral Conditions (pH 3-6): In this range, the ferric pyrophosphate complex remains largely intact and precipitates out of the solution, resulting in its characteristic low solubility.[1][4]

-

Alkaline Conditions (pH > 8): In an alkaline environment, the concentration of hydroxide ions (OH⁻) increases. These ions react with free ferric ions to form highly insoluble ferric hydroxide. According to Le Chatelier's principle, the removal of ferric ions from the solution to form the precipitate drives the dissolution of more ferric pyrophosphate to maintain equilibrium.[4][6]

Caption: Equilibrium shifts of ferric pyrophosphate solubility with varying pH.

Section 3: Enhancing Solubility: The Role of Complexing and Chelating Agents

Given its low intrinsic solubility, strategies to enhance the dissolution of ferric pyrophosphate are paramount, particularly in pharmaceutical formulations.

The Pyrophosphate Effect: Formation of Soluble Complexes

A fascinating and highly effective method for increasing ferric pyrophosphate solubility is the addition of excess soluble pyrophosphate salts (e.g., sodium pyrophosphate). In the presence of an excess of pyrophosphate ions, soluble complexes between Fe(III) and pyrophosphate are formed, which can increase the total ionic iron concentration by 8- to 10-fold, especially in the pH range of 5-8.5.[5][7] This approach is critical for designing fortified foods and beverages where a neutral pH is desired.

Citrate and EDTA: Mechanisms of Enhanced Solubility and Stability

Stronger chelating agents can displace the pyrophosphate ligand to form more soluble and stable complexes.

-

Citrate: In the presence of citrate, soluble ferric pyrophosphate-citrate complexes can be formed.[1] This principle has been leveraged to develop highly soluble derivatives.

-

EDTA (Ethylenediaminetetraacetic acid): EDTA forms a very stable chelate with ferric ions, effectively sequestering them and promoting the dissolution of ferric pyrophosphate.[6]

Case Study: Ferric Pyrophosphate Citrate (FPC)

A significant advancement in this area is the development of Ferric Pyrophosphate Citrate (FPC). FPC is a non-colloidal, highly water-soluble (> 1000 mg/mL) complex iron salt.[2][8] Its structure consists of an iron (III) ion complexed with one pyrophosphate and two citrate molecules.[2][8] This structure is stable in solution for several months, making it suitable for parenteral pharmaceutical applications.[8] The pyrophosphate moiety confers high stability (Log Kstab of 9.30), while the citrate component ensures remarkable water solubility.[9]

Caption: Mechanism of solubility enhancement via chelation.

Section 4: Stability of Ferric Pyrophosphate in Aqueous Solutions

Beyond solubility, the stability of ferric pyrophosphate under various environmental conditions is crucial for its efficacy and shelf-life.

-

Thermal Stability: Ferric pyrophosphate generally exhibits good thermal stability and does not significantly decompose at temperatures below 300°C.[1] Above this temperature, it undergoes gradual decomposition to form ferric oxide (Fe₂O₃) and phosphorus pentoxide (P₂O₅).[1] Thermogravimetric analysis (TGA) of ferric pyrophosphate nanoparticles reveals distinct mass-loss steps, with the initial loss attributed to the removal of water molecules.[10]

-

Photostability: While relatively stable under normal lighting, prolonged exposure to strong light, particularly UV radiation, may induce photochemical reactions.[6] These reactions can involve changes in the valence state of the ferric ions, potentially affecting the compound's chemical properties and stability.[6] The mechanism often involves the formation of radicals, especially in the presence of complexing agents like citrate which can act as photosensitizers.[11][12]

-

Oxidative Stability: In the solid state and in air, ferric pyrophosphate is relatively stable and not easily oxidized by atmospheric oxygen. This is due to the strong chemical bonding between the ferric ions and pyrophosphate anions.[6] However, in aqueous solutions, especially in the presence of acidic gases or high humidity, its stability may be reduced over time.[6]

Section 5: Authoritative Analytical Methodologies for Characterization

To ensure the quality, efficacy, and safety of ferric pyrophosphate-containing products, robust and validated analytical methods are essential.

Protocol 5.1: Standardized Protocol for pH-Dependent Solubility Assessment

This protocol is adapted from the methodology described by Tian et al. (2016).[4]

-

Preparation of Dispersions: Prepare a series of suspensions of ferric pyrophosphate (e.g., 0.1 g in 10 mL of deionized water).

-

pH Adjustment: Adjust the pH of each suspension to a series of desired values (e.g., from pH 1.0 to 9.0) using 0.1 M HCl or 0.1 M NaOH. Stir continuously during adjustment.

-

Equilibration: Seal the samples and allow them to equilibrate at a constant temperature (e.g., 25°C) for an extended period (e.g., one week) with continuous stirring to ensure equilibrium is reached.

-

Sample Collection and Separation: Withdraw an aliquot from each suspension and centrifuge at high speed to separate the solid phase from the supernatant.

-

Quantification of Soluble Iron: Carefully collect the supernatant and determine the concentration of dissolved iron using a validated analytical technique such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or UV-Vis spectroscopy with a suitable chromogenic agent (e.g., Ferene S).[4][13]

-

Data Analysis: Plot the concentration of soluble iron against the final measured pH of each sample to generate a pH-solubility profile.

Protocol 5.2: In-Vitro Dissolution Testing for Pharmaceutical Formulations

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) chapter <711> Dissolution.[13]

-

Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle).

-

Dissolution Medium: Prepare simulated gastric fluid (SGF), typically 0.1 M HCl (pH 1.2), to mimic stomach conditions. For enteric-coated or delayed-release formulations, a subsequent test in simulated intestinal fluid (SIF, pH 6.8 phosphate buffer) may be required.

-

Test Parameters:

-

Volume: 900 mL of dissolution medium.

-

Temperature: 37 ± 0.5 °C.

-

Rotation Speed: 75 rpm.

-

-

Procedure:

-

Place a single dosage unit (e.g., tablet or capsule) in each vessel.

-

Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed medium.

-

Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

-

-

Analysis: Quantify the amount of dissolved iron in each filtered aliquot using a validated method such as ICP-AES or Atomic Absorption Spectroscopy (AAS).[13][14]

-

Acceptance Criteria: Compare the percentage of the labeled amount of iron dissolved at each time point to the specifications outlined in the product's monograph.

Protocol 5.3: Thermal Stability Analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol provides a general framework for assessing the thermal stability of ferric pyrophosphate.

-